

Application Notes and Protocols for Muscarinic M2 Receptor Radioligand Binding Assays

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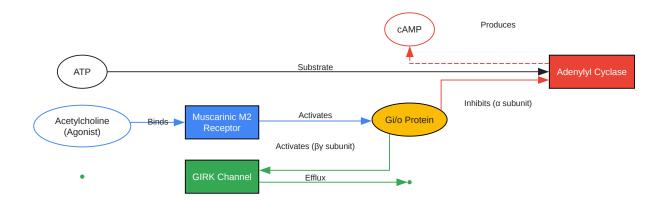
Introduction:

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play a pivotal role in mediating the effects of acetylcholine in the central and peripheral nervous systems.[1] The M2 subtype, in particular, is crucial for regulating cardiovascular function.[2] Alterations in M2 receptor density and function have been implicated in various pathological conditions, making it a significant target for drug discovery. Radioligand binding assays are a fundamental technique for characterizing the pharmacological properties of the M2 receptor, allowing for the determination of receptor density (Bmax) and ligand binding affinity (Kd).[3][4] This document provides detailed protocols for saturation and competition radioligand binding assays for the human muscarinic M2 receptor.

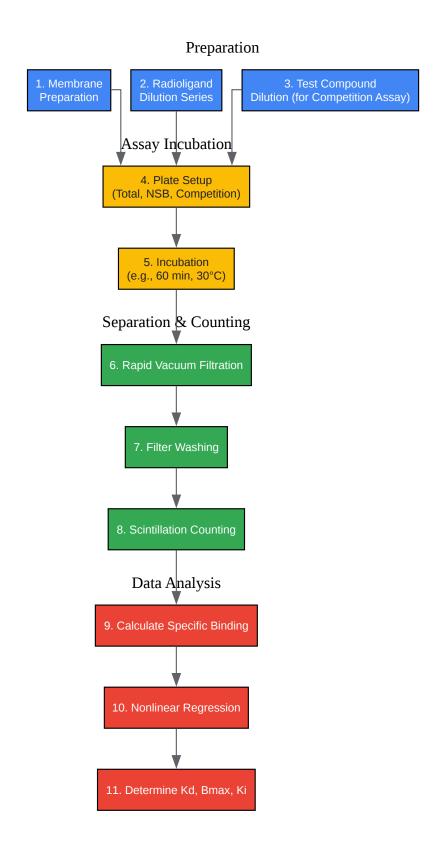
Muscarinic M2 Receptor Signaling Pathway

The muscarinic M2 receptor primarily couples to Gαi/o proteins.[5][6] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] The βγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Additionally, M2 receptor activation can modulate other signaling pathways, including the PI3K/AKT/mTORC1 pathway.[7]









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